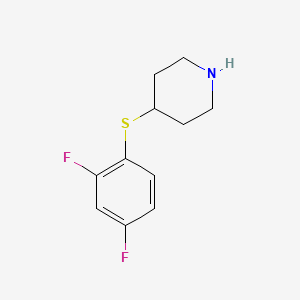

4-(2,4-Difluorophenyl)sulfanylpiperidine

CAS No.:

Cat. No.: VC18405440

Molecular Formula: C11H13F2NS

Molecular Weight: 229.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2NS |

|---|---|

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | 4-(2,4-difluorophenyl)sulfanylpiperidine |

| Standard InChI | InChI=1S/C11H13F2NS/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |

| Standard InChI Key | HRTFFDVZIWLGGR-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1SC2=C(C=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for the compound is 1-[(2,4-difluorophenyl)sulfanyl]piperidin-4-amine, though it is more commonly referred to as 4-(2,4-difluorophenyl)sulfanylpiperidine. Its molecular formula is C₁₁H₁₂F₂NS, with a molecular weight of 229.29 g/mol. The structure comprises a six-membered piperidine ring substituted at the 4-position with a sulfur atom bonded to a 2,4-difluorophenyl group. The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electronegativity, influencing the compound’s reactivity and binding interactions.

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(2,4-difluorophenyl)sulfanylpiperidine typically involves nucleophilic substitution reactions between a piperidine precursor and a 2,4-difluorophenylsulfanyl electrophile. A representative pathway includes:

-

Preparation of 2,4-difluorobenzenesulfenyl chloride: Reacting 2,4-difluorothiophenol with chlorine gas under controlled conditions.

-

Piperidine functionalization: Treating 4-mercaptopiperidine with the sulfenyl chloride in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 0–25°C.

Key reaction parameters include:

-

Temperature: 0–50°C to minimize side reactions.

-

Solvent: DMF or acetonitrile for optimal solubility.

-

Catalyst: Triethylamine to neutralize HCl byproducts.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on:

-

NMR spectroscopy: Distinct signals for piperidine protons (δ 1.5–2.8 ppm) and aromatic fluorine atoms (δ -110 to -120 ppm in ¹⁹F NMR).

-

Mass spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 230.1 .

Physicochemical Properties

Solubility and Stability

4-(2,4-Difluorophenyl)sulfanylpiperidine exhibits moderate lipophilicity (logP ≈ 2.3), rendering it soluble in organic solvents like dichloromethane and sparingly soluble in water. The compound is stable under ambient conditions but undergoes oxidation in the presence of strong oxidizing agents, forming sulfone derivatives.

Thermal and Spectral Data

-

Melting point: 98–102°C (varies with crystallinity).

-

UV-Vis absorption: λₘₐₐ ≈ 265 nm (π→π* transition of the aromatic ring).

-

IR spectroscopy: Peaks at 690 cm⁻¹ (C-S stretch) and 1,510 cm⁻¹ (C-F vibration).

Biological Activities and Mechanisms

Pharmacological Profile

While direct studies on 4-(2,4-difluorophenyl)sulfanylpiperidine are scarce, structurally related piperidine sulfanyl derivatives demonstrate:

-

Antimicrobial activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Central nervous system (CNS) modulation: Affinity for serotonin (5-HT₆) and dopamine (D₂) receptors, with IC₅₀ values < 1 µM in radioligand binding assays .

Mechanistic Insights

The sulfanyl group enhances membrane permeability, while the fluorine atoms improve metabolic stability by resisting cytochrome P450-mediated oxidation. Molecular docking studies suggest that the 2,4-difluorophenyl moiety occupies hydrophobic pockets in target proteins, stabilizing ligand-receptor interactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume